molecular formula C10H9F3O3 B14772800 2,2,2-Trifluoro-1-(3-(methoxymethoxy)phenyl)ethanone

2,2,2-Trifluoro-1-(3-(methoxymethoxy)phenyl)ethanone

Cat. No.: B14772800
M. Wt: 234.17 g/mol
InChI Key: SKWZKBRJDKPFRV-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(3-(methoxymethoxy)phenyl)ethanone is an organic compound with the molecular formula C10H9F3O3 It is a trifluoromethyl ketone derivative, characterized by the presence of a trifluoromethyl group and a methoxymethoxy-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(3-(methoxymethoxy)phenyl)ethanone typically involves the reaction of 3-(methoxymethoxy)benzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(3-(methoxymethoxy)phenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,2-Trifluoro-1-(3-(methoxymethoxy)phenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the trifluoromethyl group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(3-(methoxymethoxy)phenyl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroacetophenone: Similar structure but lacks the methoxymethoxy group.

    2,2,2-Trifluoro-1-phenylethanone: Another trifluoromethyl ketone with a different substitution pattern.

    3-Trifluoromethyl-α,α,α-trifluoroacetophenone: Contains additional trifluoromethyl groups

Uniqueness

2,2,2-Trifluoro-1-(3-(methoxymethoxy)phenyl)ethanone is unique due to the presence of both trifluoromethyl and methoxymethoxy groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H9F3O3

Molecular Weight

234.17 g/mol

IUPAC Name

2,2,2-trifluoro-1-[3-(methoxymethoxy)phenyl]ethanone

InChI

InChI=1S/C10H9F3O3/c1-15-6-16-8-4-2-3-7(5-8)9(14)10(11,12)13/h2-5H,6H2,1H3

InChI Key

SKWZKBRJDKPFRV-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC=CC(=C1)C(=O)C(F)(F)F

Origin of Product

United States

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